Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate
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Overview
Description
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . This compound, in particular, features a nitro group at the 2-position, a hydroxyl group at the 8-position, and a methyl ester at the 7-carboxylate position, making it a unique and versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxy-2-nitroindolizine-7-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core through a cyclization reaction involving pyridine or pyrrole derivatives . The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide . Finally, the methyl ester is formed through esterification reactions using methanol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency . The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate undergoes several types of chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indolizine derivatives.
Scientific Research Applications
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 8-hydroxy-2-nitroindolizine-7-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to target proteins . The overall biological activity is a result of these interactions and the compound’s ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylate derivatives: Similar in structure but lack the nitro and hydroxyl groups.
Indolizine derivatives: Share the indolizine core but differ in functional group substitutions.
Uniqueness
Methyl 8-hydroxy-2-nitroindolizine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of both nitro and hydroxyl groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C10H8N2O5 |
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Molecular Weight |
236.18 g/mol |
IUPAC Name |
methyl 8-hydroxy-2-nitroindolizine-7-carboxylate |
InChI |
InChI=1S/C10H8N2O5/c1-17-10(14)7-2-3-11-5-6(12(15)16)4-8(11)9(7)13/h2-5,13H,1H3 |
InChI Key |
NEOZJHPIDRTZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC(=CN2C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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